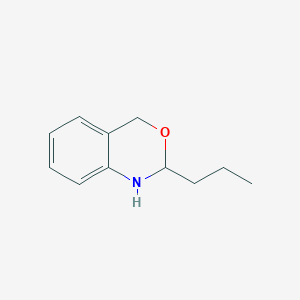![molecular formula C19H34N4O B14357831 N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine CAS No. 92411-89-7](/img/structure/B14357831.png)
N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine is a complex organic compound characterized by its unique structure, which includes a guanidine group attached to a decyl chain that is further substituted with a 4-methoxyphenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine typically involves multiple steps, starting with the preparation of the 4-methoxyphenylmethylamine. This intermediate is then reacted with a decyl halide under nucleophilic substitution conditions to form the corresponding decylamine derivative. Finally, the decylamine derivative is treated with a guanidine reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-N-methylacetamide
- N-(4-Methoxyphenyl)methylamine
- N-(4-Methoxyphenyl)guanidine
Uniqueness
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine is unique due to its specific structural features, such as the long decyl chain and the combination of guanidine and 4-methoxyphenylmethylamino groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92411-89-7 |
|---|---|
Formule moléculaire |
C19H34N4O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-[10-[(4-methoxyphenyl)methylamino]decyl]guanidine |
InChI |
InChI=1S/C19H34N4O/c1-24-18-12-10-17(11-13-18)16-22-14-8-6-4-2-3-5-7-9-15-23-19(20)21/h10-13,22H,2-9,14-16H2,1H3,(H4,20,21,23) |
Clé InChI |
QTQFSILBXVOOCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCCCCCCCCCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



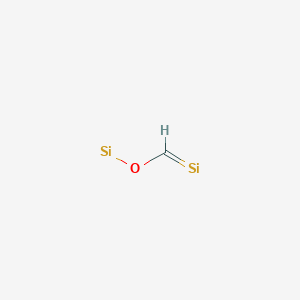
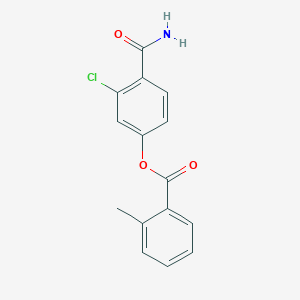
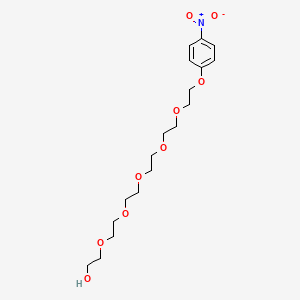
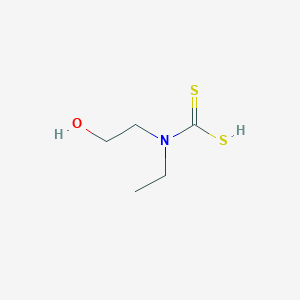
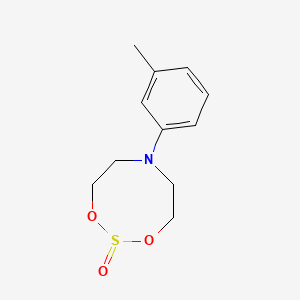
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
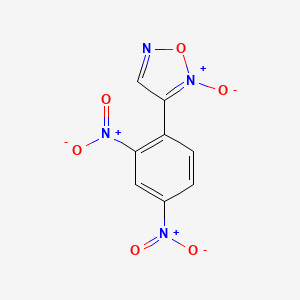
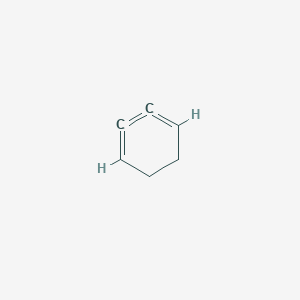
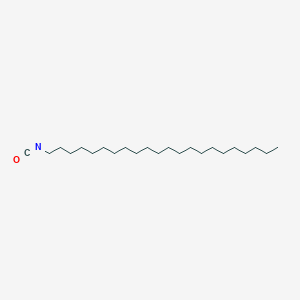
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
